molecular formula C16H18N2O3 B8633795 Tert-butyl 4-(4-aminophenoxy)picolinate

Tert-butyl 4-(4-aminophenoxy)picolinate

Cat. No. B8633795
M. Wt: 286.33 g/mol
InChI Key: KCAPIUNPYGHDJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(4-aminophenoxy)picolinate is a useful research compound. Its molecular formula is C16H18N2O3 and its molecular weight is 286.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 4-(4-aminophenoxy)picolinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-(4-aminophenoxy)picolinate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Tert-butyl 4-(4-aminophenoxy)picolinate

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

IUPAC Name

tert-butyl 4-(4-aminophenoxy)pyridine-2-carboxylate

InChI

InChI=1S/C16H18N2O3/c1-16(2,3)21-15(19)14-10-13(8-9-18-14)20-12-6-4-11(17)5-7-12/h4-10H,17H2,1-3H3

InChI Key

KCAPIUNPYGHDJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

At room temperature, p-aminophenol (0.51 g, 4.70 mmol, 1 eq) was dissolved in N,N-dimethylformamide (10 mL). To the resulted solution, potassium tert-butoxide (0.53 g, 4.70 mmol, 1 eq) was added in portions and the resulted mixture was stirred for 0.5 hours. Tert-butyl 4-chloropicolinate (1 g, 4.70 mmol, 1 eq) and potassium carbonate (45 mg, 0.33 mmol, 0.07 eq) were added, and the mixture was heated to 80° C. and stirred for 2 hours. The mixture was cooled to room temperature and ethyl acetate (50 mL) was added. The mixture was filtered to remove the undissolved material and the filtrate was washed with saturated brine (20 mL×2). The organic phase was dried over anhydrous sodium sulfate, concentrated under reduced pressure to remove the solvent. The residue was purified by column chromatography (dicloromethane:ethyl acetate=30:1) to give the title compound (805 mg, purity 96%, yield 60%).
Quantity
0.51 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.53 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
45 mg
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
60%

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